3-Hydroxy-4-nitrobenzamid

Übersicht

Beschreibung

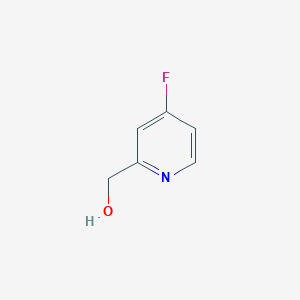

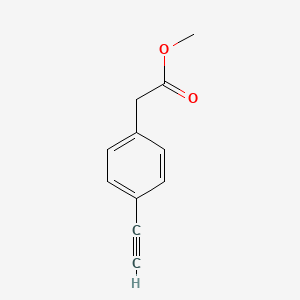

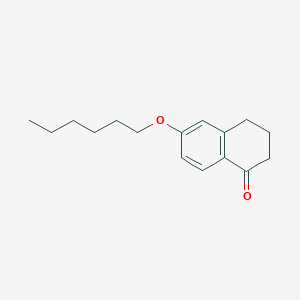

3-Hydroxy-4-nitrobenzamide is a compound with the molecular formula C7H6N2O4 . It is a member of benzamides and is used in various chemical reactions .

Synthesis Analysis

The synthesis of 3-Hydroxy-4-nitrobenzamide involves a variety of methods. One such method involves the use of benzamide synthetase in the biosynthetic pathway of 4-hydroxy-3-nitrosobenzamide in Streptomyces murayamaensis . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl 4 under ultrasonic irradiation .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-nitrobenzamide consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 182.03275668 g/mol .

Chemical Reactions Analysis

3-Hydroxy-4-nitrobenzamide is involved in various chemical reactions. For instance, it is the aldehyde component in a study of an enantioselective thioester aldol reaction .

Physical And Chemical Properties Analysis

3-Hydroxy-4-nitrobenzamide has a molecular weight of 182.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

„3-Hydroxy-4-nitrobenzamid“ kann bei der Synthese von pharmazeutischen Verbindungen verwendet werden. Seine Nitrogruppe könnte möglicherweise an der Bildung pharmakologisch aktiver Einheiten beteiligt sein, insbesondere bei der Entwicklung von Arzneimitteln mit antimikrobiellen Eigenschaften, wie die Synthese und Charakterisierung ähnlicher Nitrobenzamidderivate nahelegt .

Safety and Hazards

The safety data sheet for a related compound, 3-Nitrobenzamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Zukünftige Richtungen

Aromatic nitro compounds like 3-Hydroxy-4-nitrobenzamide play a unique role in the synthesis of drugs and pharmaceutically oriented molecules . A significant number of papers are published annually on new general methods for the synthesis of nitrodrugs and related biomolecules . These studies are driven by the need to reduce costs and environmental impact during industrial production .

Wirkmechanismus

Mode of Action

It’s known that the compound can participate in various chemical reactions, potentially interacting with its targets and causing changes at the molecular level .

Biochemical Pathways

It’s known that benzamide derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Biochemische Analyse

Biochemical Properties

3-Hydroxy-4-nitrobenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with glutamine-dependent amidotransferases, such as NspN, which catalyze the transfer of the amido nitrogen of glutamine to an acceptor substrate, producing glutamate and an aminated product . This interaction is crucial for the biosynthesis of secondary metabolites, including benzamide derivatives. The compound’s ability to act as an amino-acceptor substrate highlights its importance in enzymatic reactions and its potential utility in developing therapeutic agents.

Cellular Effects

The effects of 3-Hydroxy-4-nitrobenzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzamide compounds, including 3-Hydroxy-4-nitrobenzamide, exhibit antioxidant and antibacterial activities . These properties suggest that the compound can affect cellular oxidative stress levels and microbial growth, thereby impacting overall cell health and function.

Molecular Mechanism

At the molecular level, 3-Hydroxy-4-nitrobenzamide exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s interaction with glutamine-dependent amidotransferases, for instance, involves the hydrolysis of glutamine and the transfer of ammonia to an acceptor substrate . This mechanism underscores the compound’s role in enzymatic regulation and its potential impact on metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy-4-nitrobenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that benzamide compounds, including 3-Hydroxy-4-nitrobenzamide, maintain their stability under specific conditions, such as being sealed in a dry environment at room temperature . Prolonged exposure to varying conditions may lead to degradation, affecting the compound’s efficacy and cellular impact.

Dosage Effects in Animal Models

The effects of 3-Hydroxy-4-nitrobenzamide vary with different dosages in animal models. Research has shown that benzamide compounds can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . It is essential to determine the optimal dosage to avoid toxic or adverse effects, as high doses of 3-Hydroxy-4-nitrobenzamide may result in cellular toxicity and other negative outcomes.

Metabolic Pathways

3-Hydroxy-4-nitrobenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the biosynthesis of secondary metabolites, such as benzamide derivatives, is facilitated by its interaction with glutamine-dependent amidotransferases

Transport and Distribution

The transport and distribution of 3-Hydroxy-4-nitrobenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall bioavailability and efficacy . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

3-Hydroxy-4-nitrobenzamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in enzymatic reactions and its impact on cellular processes, highlighting the importance of understanding its subcellular dynamics.

Eigenschaften

IUPAC Name |

3-hydroxy-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)4-1-2-5(9(12)13)6(10)3-4/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPMRHZARSJGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B1396607.png)